

NUC-7738 Dose-Escalation Study: Technical Support Center

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Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854623

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This technical support center provides essential information for researchers, scientists, and drug development professionals working with **NUC-7738**, focusing on the design and considerations of its dose-escalation study.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **NUC-7738**?

A1: **NUC-7738** is a ProTide, which is a phosphoramidate transformation of 3'-deoxyadenosine (3'-dA), also known as cordycepin.[1] This modification is designed to overcome the limitations of 3'-dA, such as its rapid breakdown by adenosine deaminase (ADA) and its reliance on cellular transporters and kinases for activation.[1][2] **NUC-7738** is designed to enter cancer cells independently of nucleoside transporters and does not require the initial phosphorylation step by adenosine kinase.[1] Once inside the cell, the ProTide moiety is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active anti-cancer metabolite, 3'-dATP.[2][3] This active metabolite inhibits DNA and RNA synthesis, leading to cytotoxic effects.[1]

Q2: What was the design of the first-in-human dose-escalation study for **NUC-7738**?

A2: The first-in-human study of **NUC-7738** is a Phase I/II trial designated NuTide:701 (NCT03829254).[3][4] The Phase I portion is a dose-escalation study in patients with advanced solid tumors or lymphoma who have exhausted standard treatment options.[1] The primary objective of this phase is to determine the recommended Phase II dose (RP2D) and schedule

of **NUC-7738**.^[1] The study evaluates both weekly and fortnightly intravenous infusion schedules.^[4]

Q3: What were the key inclusion criteria for the **NUC-7738** dose-escalation study?

A3: Patients enrolled in the Phase I dose-escalation study had histologically confirmed advanced solid tumors, for which standard therapies were no longer effective.^[1]^[4] Key inclusion criteria typically included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, a life expectancy of at least 12 weeks, and adequate organ function (bone marrow, liver, and renal).^[4]

Q4: Have any dose-limiting toxicities (DLTs) been reported for **NUC-7738**?

A4: As of a data cut-off of September 25, 2020, for the first 15 patients treated with escalating doses from 14 to 600 mg/m², no dose-limiting toxicities had been reported. The treatment was reported to be well-tolerated, with no Grade 3 or 4 treatment-related adverse events.^[1]

Q5: What is the current development status of **NUC-7738**?

A5: **NUC-7738** is currently in the Phase 2 part of the NuTide:701 study. This phase is further evaluating **NUC-7738** as a monotherapy in patients with advanced solid tumors and in combination with pembrolizumab in patients with melanoma.^[5]

Troubleshooting Guides

Issue: Difficulty in achieving desired intracellular concentrations of the active metabolite 3'-dATP in in-vitro experiments.

- Possible Cause: Low expression or activity of the HINT1 enzyme in the selected cell line, which is required to convert **NUC-7738** to its active form.
- Troubleshooting Step:
 - Assess HINT1 expression levels in your cell line of interest via Western blot or qPCR.
 - Consider using a cell line with known high HINT1 expression as a positive control.

- If HINT1 levels are low, this cell line may not be a suitable model for studying the efficacy of **NUC-7738**.

Issue: High variability in cell viability assay (IC50) results.

- Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or issues with the assay reagent.
- Troubleshooting Step:
 - Ensure a single-cell suspension with uniform cell density is used for plating.
 - Carefully prepare serial dilutions of **NUC-7738** and use a calibrated pipette.
 - Include appropriate controls (vehicle-only, untreated cells) and ensure the viability assay is performed within the linear range of detection.

Data Presentation

Table 1: **NUC-7738** Phase I Dose-Escalation Study (NuTide:701) Summary

Parameter	Data	Reference
Study Identifier	NuTide:701 (NCT03829254)	[3] [4]
Phase	I/II	[4]
Patient Population	Advanced solid tumors or lymphoma	[1]
Dose Range Explored	14 - 600 mg/m ²	[1]
Administration	Intravenous (IV) infusion	[4]
Dosing Schedule	Weekly	[1]
Number of Patients (as of 25 Sept 2020)	15	[1]
Dose-Limiting Toxicities (DLTs)	None reported	[1]
Grade 3/4 Treatment-Related AEs	None reported	[1]
Efficacy Signals	Encouraging signals of anti-cancer activity observed	[1]

Experimental Protocols

Protocol 1: Determination of NUC-7738 IC50 in Adherent Cancer Cell Lines

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of **NUC-7738**.

Materials:

- Adherent cancer cell line of interest
- Complete cell culture medium
- **NUC-7738**

- Vehicle control (e.g., DMSO)
- 96-well plates
- MTT or similar cell viability reagent
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of **NUC-7738** in complete medium. Remove the existing medium from the cells and add the **NUC-7738** dilutions. Include wells with vehicle control and untreated cells.
- Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
- Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the log of the **NUC-7738** concentration against the percentage of viability and use a non-linear regression model to determine the IC50 value.[\[3\]](#)

Protocol 2: Western Blot Analysis of PARP Cleavage

This protocol describes the detection of PARP cleavage, a marker of apoptosis, in cells treated with **NUC-7738**.

Materials:

- Cancer cell line

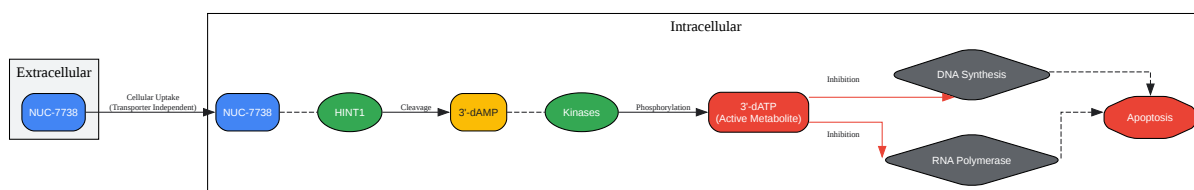
- **NUC-7738**
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes
- Blocking buffer
- Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Cell Treatment:** Treat cells with **NUC-7738** at various concentrations and time points. Include an untreated control.
- **Lysate Preparation:** Harvest and lyse the cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
- **Immunoblotting:**
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with the primary antibody against PARP or cleaved PARP.
 - Wash and incubate with the appropriate HRP-conjugated secondary antibody.

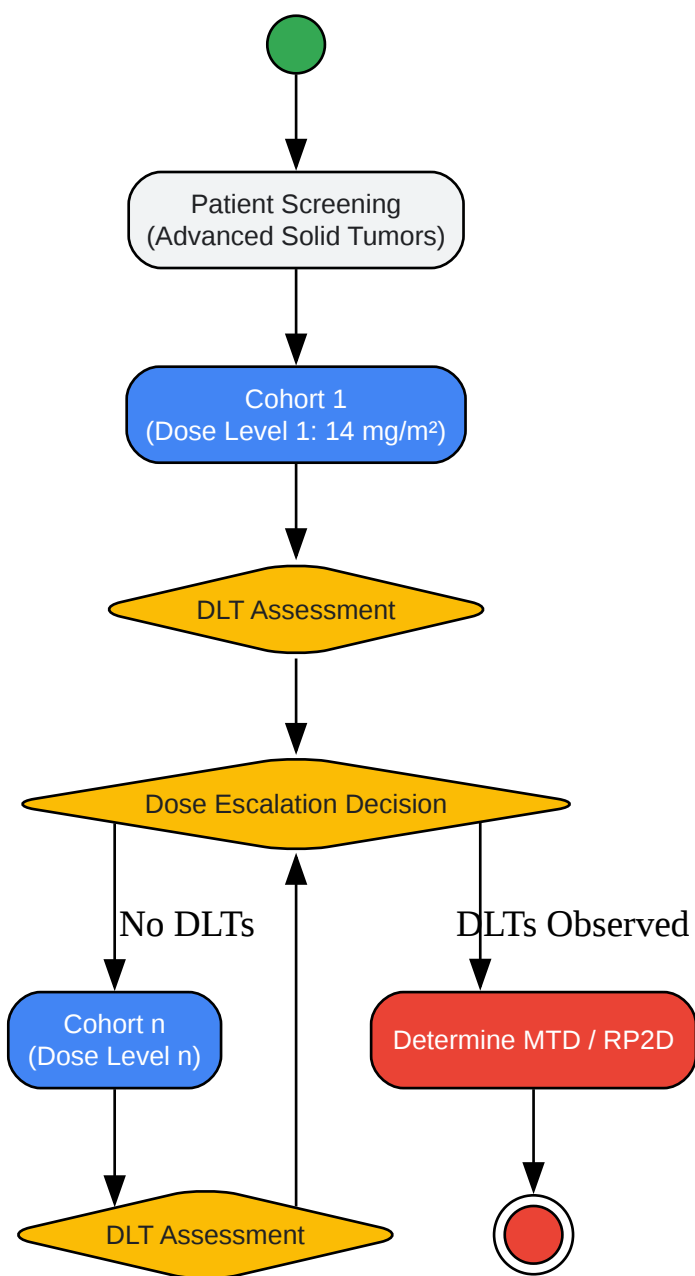
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the cleaved PARP fragment (89 kDa) and a decrease in the full-length PARP (116 kDa) indicates apoptosis.[6]

Mandatory Visualizations



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Caption: **NUC-7738** mechanism of action.



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Caption: Phase I dose-escalation workflow.

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